

Glesatinib Xenograft Model in Mice: Application Notes and Protocols

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Compound of Interest

Compound Name: *Glesatinib*

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Abstract

Glesatinib (MGCD265) is a potent, orally bioavailable, spectrum-selective inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] It has demonstrated significant antitumor activity in preclinical xenograft models, particularly those with MET alterations such as MET exon 14 deletion (METex14 del) mutations.[4][5][6] This document provides detailed application notes and experimental protocols for establishing and utilizing **Glesatinib** xenograft models in mice to evaluate its therapeutic efficacy and mechanism of action.

Introduction

The c-MET signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation, through mutations, amplification, or overexpression, is a key driver in various cancers, including non-small cell lung cancer (NSCLC).[4][7] **Glesatinib** is a type II MET inhibitor that has shown efficacy in both treatment-naïve and resistant settings, notably in tumors harboring mutations that confer resistance to type I MET inhibitors.[4][5][6] Xenograft models are indispensable tools for the in vivo evaluation of novel anticancer agents like **Glesatinib**, allowing for the assessment of efficacy, pharmacokinetics, and pharmacodynamics in a living organism.

Data Presentation

Table 1: Glesatinib Efficacy in Cell Line-Derived Xenograft (CDX) Model

Cell Line	Cancer Type	MET Alteration	Mouse Strain	Glesatinib Dose (oral)	Treatment Duration	Tumor Growth Inhibition (TGI)	Reference
Hs746T	Gastric Carcinoma	MET Amplification, METex14 del	NOD/SCID	60 mg/kg daily	11-32 days	Complete Regression	[4]
MKN-45	Gastric Carcinoma	MET Amplification	Not Specified	60 mg/kg daily	Not Specified	Regression	[4]

Table 2: Glesatinib Efficacy in Patient-Derived Xenograft (PDX) Models

PDX Model	Cancer Type	MET Alteration	Glesatinib Dose (oral)	Treatment Duration	Tumor Response	Reference
LU2503	NSCLC	METex14 del	60 mg/kg daily	~3 weeks	Marked Regression	[4]
LU5381	NSCLC	METex14 del	60 mg/kg daily	~4.5 weeks	Marked Regression	[4]

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol: Hs746T

Materials:

- Hs746T human gastric carcinoma cells

- Growth medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- Matrigel® Basement Membrane Matrix
- Immunodeficient mice (e.g., NOD/SCID, 10-12 weeks old)[4]
- **Glesatinib**
- Vehicle for **Glesatinib** (see formulation below)
- Calipers for tumor measurement
- Syringes and needles (27-30 gauge)

Procedure:

- Cell Culture: Culture Hs746T cells in the recommended growth medium until they reach 70-80% confluency.
- Cell Harvesting:
 - Wash cells with PBS.
 - Add Trypsin-EDTA to detach the cells.
 - Neutralize trypsin with complete medium and centrifuge the cell suspension.
 - Wash the cell pellet twice with sterile PBS.
 - Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®.
 - Perform a cell count and viability assessment (e.g., trypan blue exclusion, viability should be >98%).[4]
 - Adjust the cell suspension to a final concentration of 10×10^6 cells/mL.

- Tumor Implantation:
 - Anesthetize the mice.
 - Subcutaneously inject 100 µL of the cell suspension (containing 1 million cells) into the flank of each mouse.[\[4\]](#)
- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor formation.
 - Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{width})^2 \times \text{length} / 2$.
- Treatment Initiation:
 - When tumors reach an average volume of 400-500 mm³, randomize the mice into treatment and control groups.[\[4\]](#)
- **Glesatinib** Administration:
 - Prepare **Glesatinib** for oral administration (see protocol below).
 - Administer **Glesatinib** orally at a dose of 60 mg/kg daily.[\[4\]](#) The control group should receive the vehicle only.
- Endpoint:
 - Continue treatment and monitoring for the specified duration (e.g., 2-4.5 weeks).[\[4\]](#)
 - Euthanize mice when tumors reach the predetermined maximum size (e.g., 2000 mm³) or at the end of the study.[\[4\]](#)
 - Excise tumors, weigh them, and process for further analysis (e.g., Western blot, immunohistochemistry).[\[4\]](#)

Preparation of Glesatinib for Oral Administration

Materials:

- **Glesatinib** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween 80
- Sterile water or 5% Dextrose in Water (D5W)
- Carboxymethylcellulose sodium (CMC-Na)

Formulation Example (Suspension):

A common vehicle for oral gavage of hydrophobic compounds in mice is a suspension in a solution containing DMSO, PEG300, Tween 80, and water.

- Dissolve **Glesatinib** in DMSO to create a stock solution (e.g., 100 mg/mL).[8]
- For a final dosing solution, take the required volume of the DMSO stock and add PEG300, mix well.[8]
- Add Tween 80 to the mixture and mix thoroughly.[8]
- Finally, add sterile water or D5W to reach the final desired concentration, ensuring the final DMSO concentration is low (typically <10%) to minimize toxicity.[8]

Alternative Formulation (CMC-Na Suspension):

Glesatinib can also be prepared as a homogenous suspension in Carboxymethylcellulose sodium (CMC-Na).[8]

- Prepare a sterile solution of 0.5% to 2% CMC-Na in water.
- Weigh the required amount of **Glesatinib** powder.

- Gradually add the CMC-Na solution to the powder while vortexing or sonicating to create a uniform suspension.

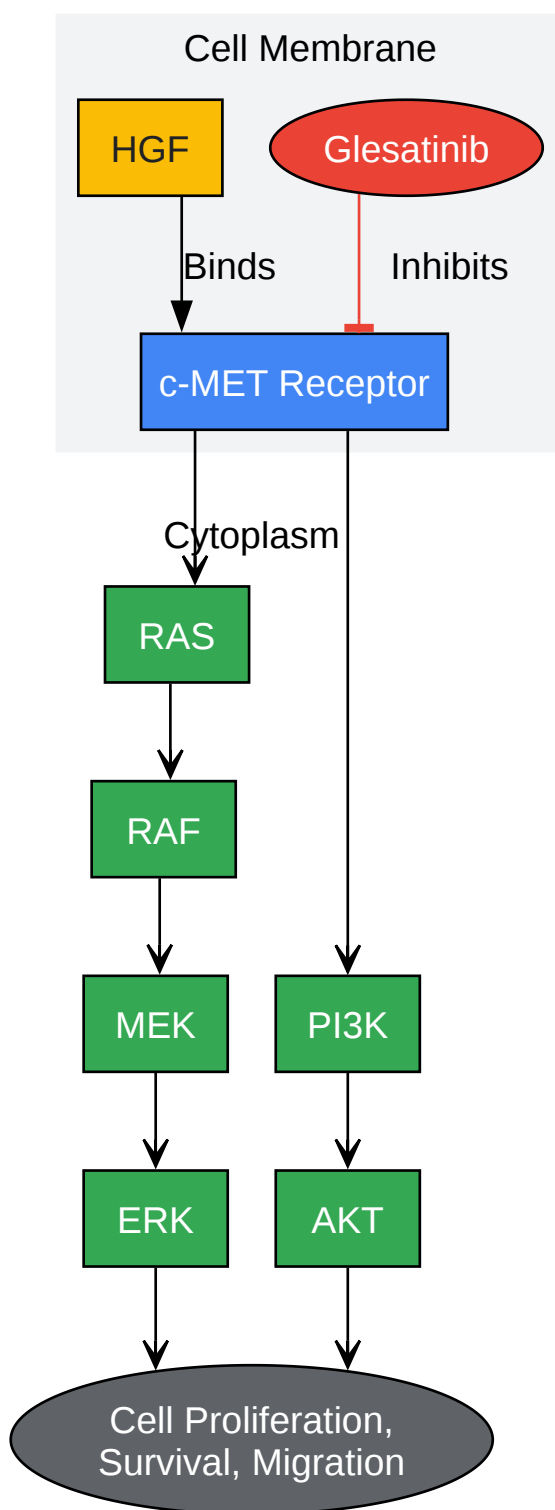
Note: The optimal formulation should be determined empirically to ensure stability and bioavailability.

Animal Welfare and Monitoring

- Monitoring: Monitor mice daily for clinical signs of distress, including changes in posture, activity, and grooming.
- Body Weight: Record the body weight of each mouse at least three times a week.^[4] Significant weight loss (>15-20%) is a humane endpoint.
- Tumor Burden: Regularly measure tumor volume. Ulceration of the tumor is also a humane endpoint.
- Humane Endpoints: Euthanize animals that show signs of significant distress, exceed the maximum tumor size, or meet other predefined humane endpoint criteria to minimize suffering.

Visualization

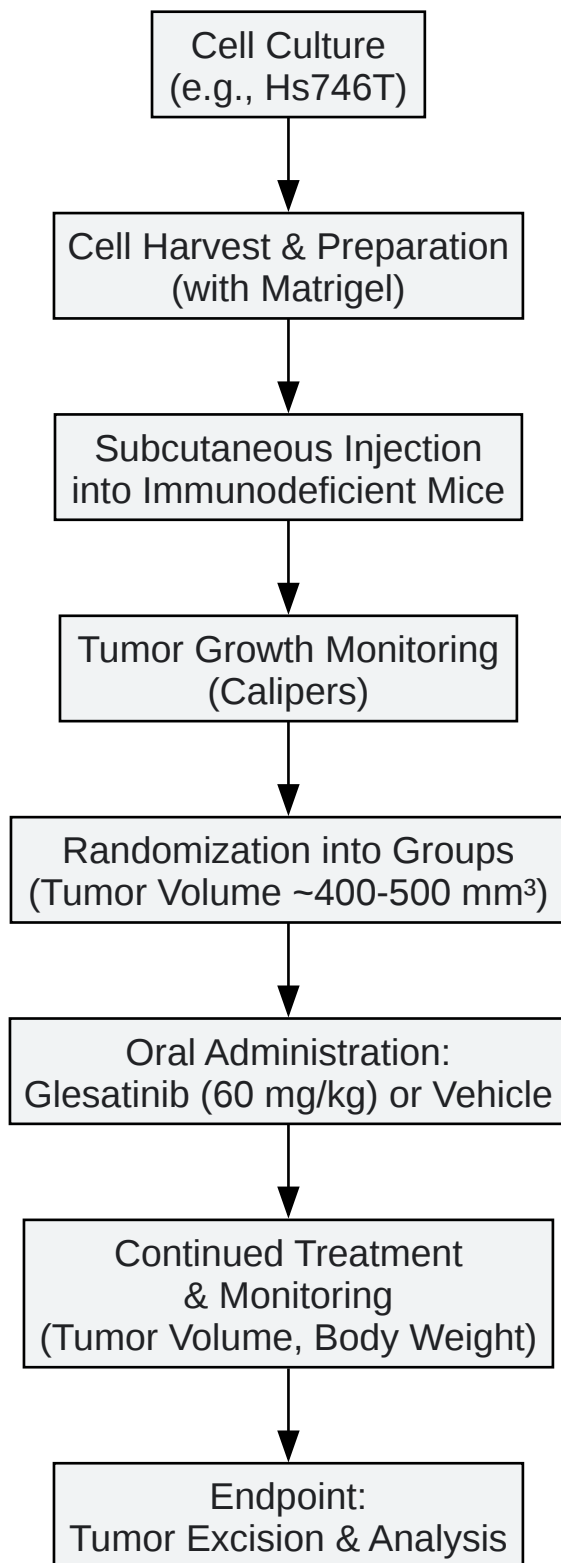
Glesatinib Mechanism of Action



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Caption: **Glesatinib** inhibits c-MET signaling pathway.

Glesatinib Xenograft Experimental Workflow



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Caption: Experimental workflow for **Glesatinib** xenograft studies.

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